molecular formula C19H23N3O5S2 B3007247 N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923131-88-8

N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3007247
CAS No.: 923131-88-8
M. Wt: 437.53
InChI Key: GHUBQWAQQQWCAI-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 4-ethoxyphenyl group at position 5 and dual methanesulfonamide groups at positions 1 and 3 (via the phenyl ring). The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, influencing the electronic environment of the aromatic system. Its molecular formula is C₁₉H₂₂N₄O₅S₂, with a molar mass of 450.58 g/mol .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-4-27-15-11-9-14(10-12-15)19-13-18(20-22(19)29(3,25)26)16-7-5-6-8-17(16)21-28(2,23)24/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUBQWAQQQWCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired substitution product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the active site of the target molecule, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogues from literature:

Compound ID Substituents on Pyrazoline Ring Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound 5-(4-Ethoxyphenyl) Dual methanesulfonamide C₁₉H₂₂N₄O₅S₂ 450.58
N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)...} () 5-(2-Fluorophenyl), 1-(3-chlorophenylsulfonyl) Ethanesulfonamide C₂₁H₁₉ClFN₃O₄S₂ 508.97
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-... () 5-(4-Fluorophenyl), triazole substituent Carbothioamide (–C(=S)NH₂) C₂₆H₂₃FN₆S 482.56
N-(3-(5-(4-(Dimethylamino)Phenyl)-1-(Methylsulfonyl)...) () 5-(4-Dimethylaminophenyl) Methanesulfonamide C₁₉H₂₄N₄O₄S₂ 436.55

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, the 2-fluorophenyl () and 4-fluorophenyl () groups introduce electron-withdrawing effects, which may alter binding affinities in biological systems .
  • Sulfonamide vs. Carbothioamide: Methanesulfonamide groups (–SO₂NH₂) are more acidic (pKa ~10–11) than carbothioamide (–C(=S)NH₂, pKa ~12–14), which could influence hydrogen-bonding interactions with biological targets .

Computational and Crystallographic Insights

  • SHELX Refinement : Structural data for analogues (e.g., ) were refined using SHELXL, ensuring accurate bond lengths and angles critical for structure-activity relationship (SAR) studies .

Biological Activity

N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological potentials of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a methanesulfonyl group , and a phenyl group , which contribute to its unique properties. The synthesis typically involves multiple steps, including:

  • Formation of the Pyrazole Ring : Reaction of 2-methylphenylhydrazine with diketones.
  • Introduction of the Methanesulfonyl Group : Reaction with methanesulfonyl chloride in the presence of a base.
  • Final Coupling : The pyrazole derivative is coupled with a phenyl derivative under suitable conditions.

This multi-step synthesis can be optimized using continuous flow reactors for industrial applications, enhancing yield and purity through techniques like recrystallization and chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, allowing for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or modulating receptor functions .

Pharmacological Potential

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:

  • Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating diseases characterized by chronic inflammation .
  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial activity against various pathogens, suggesting their potential use in treating infections .

Case Studies and Research Findings

A number of studies have explored the biological effects of pyrazole derivatives similar to this compound:

StudyFindings
Umesha et al. (2009)Synthesized pyrazole carboxamides showing notable antifungal activity.
Cunico et al. (2006)Evaluated chloroquine-pyrazole analogues demonstrating significant antimalarial activity in vitro.
Hamidian (2013)Reported on novel compounds as potent tyrosinase inhibitors, indicating potential in skin-related therapies.

These studies highlight the versatility of pyrazole derivatives in various therapeutic areas.

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